2-Isobutoxypyrimidine-4-carboxylic acid
Description
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Properties
IUPAC Name |
2-(2-methylpropoxy)pyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-6(2)5-14-9-10-4-3-7(11-9)8(12)13/h3-4,6H,5H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFCURDUMYPWAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=NC=CC(=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Isobutoxypyrimidine-4-carboxylic acid is a pyrimidine derivative notable for its unique chemical structure, which includes an isobutoxy group at the 2-position and a carboxylic acid functional group at the 4-position. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in modulating neurotransmitter systems.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of approximately 184.20 g/mol. The presence of the pyrimidine ring, characterized by two nitrogen atoms, enhances its reactivity and biological interactions.
Modulation of Neurotransmitter Receptors
Research indicates that this compound may act as a negative allosteric modulator at metabotropic glutamate receptor 2 (mGluR2). This receptor is implicated in various neuropsychiatric disorders, including anxiety and schizophrenia. The modulation of mGluR2 could provide therapeutic avenues for treating these conditions, highlighting the compound's potential in neuropharmacology.
Interaction with Protein Arginine Methyltransferases (PRMTs)
Another significant area of research involves the compound's interaction with PRMTs, particularly PRMT5, which plays a crucial role in cellular processes such as growth, proliferation, and apoptosis. Inhibition of PRMT5 has been linked to potential cancer therapies, suggesting that this compound may serve as a scaffold for developing PRMT5 inhibitors .
Case Studies
- Neuropharmacological Studies : Initial studies have shown that this compound can influence glutamate signaling pathways. In vitro assays demonstrated its ability to alter receptor activity, suggesting a mechanism through which it could affect neuronal communication and behavior.
- Cancer Research : Investigations into the selective inhibition of PRMT5 using derivatives of this compound have shown promising results in preclinical models. These studies indicate that such compounds can significantly reduce tumor growth rates by affecting gene expression related to cell cycle regulation and apoptosis .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds similar to this compound:
| Compound Name | CAS Number | Structural Features | Biological Activity |
|---|---|---|---|
| 6-Isobutyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid | 876715-59-2 | Isobutyl group, oxo group | Potential anti-inflammatory activity |
| 2-Hydroxy-6-isobutylpyrimidine-4-carboxylic acid | 6484120 | Hydroxy group at position 2 | Modulation of neurotransmitter systems |
| 5,6-Dihydroxy-2-isopropyl-pyrimidine-4-carboxylic acid | 954241-05-5 | Two hydroxy groups | Antioxidant properties |
The distinct substitution pattern of this compound influences its biological activity compared to these similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
